

Technical Comparison Guide: NMR Characterization of (2-Methoxyethyl)boronic Acid

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Compound of Interest

Compound Name: (2-Methoxyethyl)boronic acid

Cat. No.: B11924233

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Executive Summary

(2-Methoxyethyl)boronic acid (Structure: $\text{MeO-CH}_2\text{-CH}_2\text{-B(OH)}_2$) is a specialized alkyl boronic acid used to introduce the methoxyethyl motif—a common bioisostere for flexible linkers—into drug scaffolds.

Characterizing this compound presents a unique challenge: dynamic equilibrium. Unlike rigid aryl boronic acids, alkyl boronic acids exist in a flux between the monomeric acid, the trimeric boroxine (anhydride), and solvated species. This guide compares the spectral signatures of the Free Acid, the Pinacol Ester (Precursor), and the Tetrahedral Boronate (Active Species), establishing a self-validating protocol for purity assessment.

Comparative Analysis: ^1H and ^{11}B NMR Signatures

The following data compares the three primary states of the boron species encountered during synthesis and application.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)

Note: Chemical shifts (

) are reported in ppm.^[1] Multiplicities: s (singlet), t (triplet), br (broad).

Proton Environment	Pinacol Ester (Stable)	Free Acid / Boroxine (Equilibrium)	Interpretation & Diagnostic Value
-OCH ₃ (Methoxy)	3.32 (s)	3.35 - 3.40 (s)	Invariant Reference: The methoxy singlet is the most stable internal standard for integration.
-O-CH ₂ - (-position)	3.52 (t, Hz)	3.55 - 3.65 (t, Broad)	Deshielding: The oxygen atom pulls electron density, shifting these protons downfield. Broadening in the acid indicates oligomerization.
-B-CH ₂ - (-position)	1.15 (t, Hz)	0.90 - 1.10 (br m)	Quadrupolar Broadening: Protons adjacent to Boron (B,) often appear broad due to quadrupolar relaxation, especially in the free acid.
Pinacol Methyls	1.24 (s, 12H)	Absent	Purity Marker: The disappearance of the 1.24 ppm singlet confirms successful hydrolysis of the ester.
B-(OH) ₂	Absent	6.00 - 8.00 (br s)	Solvent Dependent: Highly variable. Often invisible in D ₂ O (exchange) or very broad in DMSO-d ₆ due to H-bonding.

Table 2: ¹¹B NMR Chemical Shift Comparison (128 MHz)

The

¹¹B nucleus is the definitive probe for hybridization state.

Species State	Hybridization	Chemical Shift ()	Peak Shape
Free Acid / Boroxine	sp ² (Trigonal)	+32 to +34 ppm	Very Broad: Characteristic of tricoordinate boron with rapid quadrupolar relaxation.
Pinacol Ester	sp ² (Trigonal)	+33 to +34 ppm	Broad: Indistinguishable from the acid by shift alone; requires ¹ H NMR for confirmation.
Boronate Complex	sp ³ (Tetrahedral)	+2 to +8 ppm	Sharp: Formation of the tetrahedral "ate" complex (e.g., with hydroxide or fluoride) dramatically shields the nucleus and sharpens the peak.

Technical Context & Causality

The Boroxine Equilibrium Trap

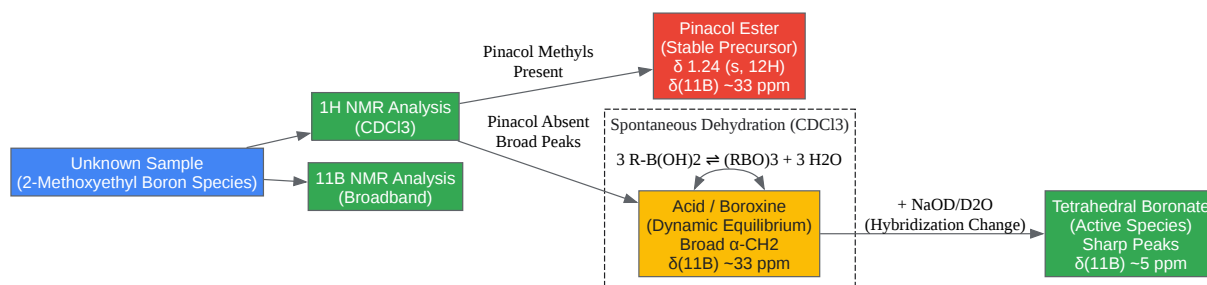
Unlike carboxylic acids, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines.

- Observation: In CDCl₃, you will rarely see a pure monomeric species. The spectrum is often a time-averaged signal of the acid and boroxine.

- Solution: Adding a Lewis base (like D₂O/NaOD) shifts the equilibrium entirely to the tetrahedral boronate, simplifying the spectrum.

Diagram 1: Characterization Workflow & Species Equilibrium

This diagram illustrates the logical flow for identifying the species and the chemical equilibria involved.



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Caption: Workflow distinguishing the stable pinacol ester from the dynamic acid/boroxine mixture and the activated boronate complex.

Validated Experimental Protocols

Protocol A: Standard Characterization (Purity Check)

Objective: Confirm identity and assess the ratio of acid to boroxine.

- Solvent Choice: Use DMSO-d₆ rather than CDCl₃. DMSO acts as a weak Lewis base, coordinating to the empty p-orbital of boron. This breaks up boroxine aggregates, resulting in sharper proton signals and often allowing visualization of the B-OH protons.

- Concentration: Prepare a concentrated sample (~20-30 mg in 0.6 mL). Boron signals are broad; higher concentration improves signal-to-noise ratio for

B.

- Tube Selection: For quantitative

B NMR, use Quartz NMR tubes to eliminate the broad "boron hump" (~0-30 ppm) caused by borosilicate glass. If quartz is unavailable, run a blank solvent spectrum and subtract it.

Protocol B: The "Tetrahedral Shift" Test (Functionality Check)

Objective: Verify the Lewis acidity of the boron center (crucial for Suzuki coupling activity).

- Acquire a baseline

B NMR spectrum in a neutral solvent (e.g., MeOH-d₄). Expect a broad peak at ~33 ppm.

- Add 2 equivalents of KHF₂ (Potassium Bifluoride) or NaOD (Sodium Deuterioxide).
- Shake vigorously and re-acquire the

B spectrum.

- Validation Criteria: The signal must shift upfield to ~2-5 ppm and sharpen significantly.
 - Pass: Complete shift indicates a free, active boron center.
 - Fail: No shift indicates steric blocking or decomposition (e.g., C-B bond cleavage).

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